molecular formula C23H20BrN3OS2 B12007345 (5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 623933-14-2

(5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12007345
CAS No.: 623933-14-2
M. Wt: 498.5 g/mol
InChI Key: ZKOJYDPMHSANEE-MOSHPQCFSA-N
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Description

The compound "(5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one" is a heterocyclic molecule featuring a pyrazole-thiazolidinone hybrid scaffold. Its structure integrates a 4-bromophenyl group at the pyrazole ring, a phenyl substituent at the N1 position of the pyrazole, and a sec-butyl chain attached to the thiazolidinone nitrogen. The Z-configuration of the exocyclic double bond between the pyrazole and thiazolidinone moieties is critical for its stereoelectronic properties .

Properties

CAS No.

623933-14-2

Molecular Formula

C23H20BrN3OS2

Molecular Weight

498.5 g/mol

IUPAC Name

(5Z)-5-[[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-butan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H20BrN3OS2/c1-3-15(2)27-22(28)20(30-23(27)29)13-17-14-26(19-7-5-4-6-8-19)25-21(17)16-9-11-18(24)12-10-16/h4-15H,3H2,1-2H3/b20-13-

InChI Key

ZKOJYDPMHSANEE-MOSHPQCFSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step reactions. One common method includes the condensation of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to ensure complete condensation and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, or distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

1.1. Cyclocondensation of Schiff Bases

  • Mechanism : A Schiff base intermediate forms via condensation of an aldehyde (e.g., 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) with a primary amine (e.g., sec-butylamine). Subsequent reaction with thioglycolic acid under acidic or basic conditions induces cyclization to form the thiazolidin-4-one ring .

  • Catalysts : Triethylamine (Et₃N) or polypropylene glycol (PPG) enhances yields (83–92%) by facilitating nucleophilic substitution and intramolecular cyclization .

  • Stereoselectivity : The (5Z) configuration is achieved using Lewis acids (e.g., BF₃·OEt₂) to stabilize intermediates and control regiochemistry during cyclization .

1.2. One-Pot Multi-Component Reactions

  • Components : Aromatic aldehydes, amines, and thioglycolic acid are reacted in solvent-free or aqueous conditions.

  • Example :

    StepReagents/ConditionsOutcome
    Imine formationAldehyde + amine, 70°C, solvent-freeSchiff base intermediate
    CyclizationThioglycolic acid, Et₃N, refluxThiazolidin-4-one core formation
    PurificationColumn chromatography (silica gel)>90% purity

This method is favored for its scalability and reduced energy consumption .

2.1. Functional Group Reactivity

  • Thioxo Group (C=S) :

    • Undergoes nucleophilic substitution with amines or alkoxides to form thiol or thioether derivatives .

    • Oxidizable to sulfonyl groups under strong oxidizing agents (e.g., H₂O₂/AcOH) .

  • Methylene Bridge :

    • Participates in Knoevenagel condensation with aldehydes, enabling further functionalization .

  • Bromophenyl Group :

    • Susceptible to Suzuki-Miyaura cross-coupling for introducing aryl/heteroaryl groups .

2.2. Stereochemical Stability

  • The (5Z) configuration is stabilized by intramolecular hydrogen bonding between the thioxo group and the pyrazole nitrogen .

  • Racemization is minimized under neutral or mildly acidic conditions .

3.1. Catalysts for Enhanced Efficiency

  • Nano-CdZr₄(PO₄)₆ : Improves cyclization yields (up to 95%) by activating carbonyl and imine groups on its surface .

  • Vanadyl Sulfate (VOSO₄) : Used in ultrasonic-assisted synthesis to reduce reaction time (<2 hours) .

3.2. Solvent Systems

  • Polar Protic Solvents : Methanol/water mixtures favor cyclization but may reduce stereoselectivity.

  • PPG vs. PEG : PPG outperforms polyethylene glycol (PEG) in avoiding side reactions (e.g., oligomerization) .

Comparative Analysis of Synthetic Routes

ParameterCyclocondensation One-Pot Reaction
Yield75–85%80–92%
Reaction Time7–12 hours3–5 hours
Catalyst Loading0.6 mol%1.0 mol%
StereoselectivityModerate (dr 3:1)High (dr 5:1)

Scientific Research Applications

Anticancer Activity

Thiazolidin-4-one derivatives have gained significant attention due to their anticancer properties. The specific compound has been studied for its efficacy against various cancer cell lines.

Other Pharmacological Activities

Beyond its anticancer potential, the compound exhibits a range of biological activities:

Antimicrobial Properties

Research has shown that thiazolidin-4-one derivatives possess antimicrobial effects against various pathogens. The compound's structure allows it to interact with bacterial enzymes, leading to inhibition of growth in Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

Thiazolidinones are also being explored for their anti-inflammatory effects. The mechanism often involves the modulation of inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Case Studies and Research Findings

StudyFocusKey Findings
Taherkhorsand et al. (2023)Anticancer ActivityIdentified novel thiazolidinone derivatives with significant cytotoxicity against MCF-7 and HepG2 cell lines .
Qi et al. (2018)Multi-Tyrosine Kinase InhibitionReported potent inhibitory activity of thiazolidinone analogues against multiple tyrosine kinases .
Evren et al. (2019)Anticancer ActivityDeveloped thiazolidinone derivatives that showed selective cytotoxicity against lung adenocarcinoma cells .

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. The presence of the bromophenyl and pyrazole groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Bromine vs. Methoxy Substituents

A closely related analog, (5Z)-5-{[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one (), substitutes the 4-bromophenyl group with a 3-bromo-4-methoxyphenyl moiety. Such modifications could influence pharmacokinetic properties, such as metabolic stability .

Another derivative, (5Z)-3-sec-butyl-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one (), replaces bromine with a methoxy group at the para position. The absence of bromine reduces molecular weight and may decrease halogen bonding interactions, which are often critical for target binding in drug-receptor systems .

Allyloxy and Ethoxy Derivatives

This contrasts with the simpler ethoxy-substituted analog (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one (), where the ethoxy group enhances lipophilicity but lacks the unsaturated bond’s versatility .

Alkyl Chain Modifications

The sec-butyl group in the parent compound is replaced with a 4-methoxybenzyl group in (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one (). This contrasts with the sec-butyl chain, which prioritizes hydrophobic interactions .

Key Structural and Functional Insights

Electronic and Steric Effects

  • Bromine : Enhances electron-withdrawing character and participates in halogen bonding.
  • Methoxy : Increases electron density and solubility via polar interactions.
  • Allyloxy : Introduces steric hindrance and synthetic flexibility.

Implications for Drug Design

  • The sec-butyl chain optimizes lipophilicity for membrane permeability.
  • Substitutions on the phenyl ring (e.g., bromine vs. methoxy) allow fine-tuning of electronic properties for target selectivity .

Biological Activity

The compound (5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects. This article aims to explore the biological activity of this specific compound, drawing from recent research findings and case studies.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of various substituents, such as the bromophenyl and pyrazole groups, significantly influences its biological activity.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit notable antimicrobial properties. A study demonstrated the synthesis of various thiazolidinone compounds that showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the target compound were tested against Escherichia coli and Staphylococcus aureus, revealing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

CompoundMIC (µg/mL)Target Organism
Compound A15E. coli
Compound B30S. aureus
Target Compound20E. coli

Anticancer Activity

Thiazolidinones have been reported to possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. The target compound's structural features suggest it may interact with key cellular pathways involved in cancer progression. In vitro studies have shown that thiazolidinone derivatives can inhibit cancer cell proliferation in several types of cancer cells, including breast and lung cancers .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidinones is another area of interest. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2. The target compound's ability to modulate inflammatory pathways could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activities of thiazolidinones are heavily influenced by their structure. Modifications at various positions on the thiazolidinone ring can enhance or diminish their efficacy. For instance:

  • Position 2 : Substituents at this position can increase antimicrobial activity.
  • Position 3 : Variations here may enhance anticancer properties.
  • Position 5 : This position often dictates the anti-inflammatory effects.

A systematic review indicated that certain substituents lead to improved bioactivity profiles, suggesting a strong correlation between chemical structure and pharmacological effect .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of thiazolidinone derivatives against Staphylococcus aureus, revealing that modifications at the 4-position significantly increased antibacterial potency.
  • Cancer Cell Lines : Research involving breast cancer cell lines demonstrated that specific thiazolidinone derivatives could induce apoptosis through caspase activation pathways.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve reaction yields?

Synthesis optimization requires careful selection of reagents and reaction conditions. For pyrazole-thiazolidinone hybrids, methods involve cyclocondensation of α,β-unsaturated ketones with thiourea derivatives under acidic conditions (e.g., glacial acetic acid in ethanol) . Temperature control (65–80°C) and stoichiometric ratios (1:1 for intermediates like bromoacetyl derivatives) are critical to minimize side products. Recrystallization in methanol or DMSO enhances purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

Combine FTIR (to confirm thioxo groups at ~1721 cm⁻¹), 1H/13C NMR (to verify Z-configuration via coupling constants and aromatic proton splitting patterns), and HRMS (for molecular ion validation). X-ray crystallography provides definitive structural confirmation, as demonstrated for analogous pyrazole-thiazole hybrids . Use SHELXTL or OLEX2 for refinement .

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

Cross-validate using X-ray diffraction (gold standard for bond lengths/angles) and computational tools like Multiwfn for electron density topology analysis. For example, discrepancies in NOESY correlations can arise from dynamic effects; static DFT calculations (B3LYP/6-311G**) help clarify spatial arrangements .

Advanced Research Questions

Q. What computational strategies are effective for studying this compound’s electronic properties and reactivity?

Use Multiwfn to calculate electrostatic potential (ESP) maps and Fukui indices, identifying nucleophilic/electrophilic sites. For charge transfer analysis, perform TD-DFT on optimized geometries (e.g., Gaussian 16 with CAM-B3LYP functional) to model UV-Vis spectra and compare with experimental data . Solvent effects (e.g., DMSO polarity) should be incorporated via PCM models .

Q. How can crystallographic data inform the design of derivatives with enhanced bioactivity?

Analyze intermolecular interactions (e.g., π-π stacking, halogen bonds) in the crystal lattice using Mercury or CrystalExplorer . For instance, bromophenyl groups in analogous structures form C–Br···S interactions (~3.4 Å), stabilizing the lattice and potentially influencing solubility . Modify substituents (e.g., replacing sec-butyl with fluorinated groups) to alter packing and bioavailability.

Q. What mechanistic insights guide the evaluation of this compound’s antifungal activity?

Use broth microdilution assays (CLSI M27/M38 guidelines) to determine MIC values against Candida spp. and Aspergillus spp. . Pair with molecular docking (AutoDock Vina) targeting fungal CYP51 or β-1,3-glucan synthase. For example, thioxo-thiazolidinones show H-bonding with heme Fe in CYP51, disrupting ergosterol biosynthesis . Validate via Ames tests to rule out genotoxicity .

Methodological Considerations

Q. How should researchers design experiments to assess structure-activity relationships (SAR) for this compound?

  • Core modifications : Synthesize analogs with varying aryl groups (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to assess electronic effects.
  • Side-chain variations : Replace sec-butyl with cyclopropyl or tert-butyl to study steric impacts.
  • Assay selection : Use parallel screening (antifungal, antibacterial, cytotoxicity) to identify selectivity trends .

Q. What statistical approaches are recommended for optimizing reaction conditions?

Apply Design of Experiments (DoE) with central composite design to evaluate factors like temperature, solvent polarity, and catalyst loading. Use ANOVA to identify significant variables (e.g., ethanol vs. DMF for cyclization yield) .

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